5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity ADME Physicochemical Property Comparison

5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696075-10-1) is a partially saturated, bicyclic heterocycle belonging to the hexahydroimidazo[1,2-a]pyrimidine class. The molecule features a fused imidazole-pyrimidine core bearing a cyclopropyl substituent at the 5-position and a methyl group at the 2-position, yielding a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13310045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1CN2C(CCN=C2N1)C3CC3
InChIInChI=1S/C10H17N3/c1-7-6-13-9(8-2-3-8)4-5-11-10(13)12-7/h7-9H,2-6H2,1H3,(H,11,12)
InChIKeyINICQKKIJRKSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Core Scaffold and Procurement-Relevant Identity


5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696075-10-1) is a partially saturated, bicyclic heterocycle belonging to the hexahydroimidazo[1,2-a]pyrimidine class [1]. The molecule features a fused imidazole-pyrimidine core bearing a cyclopropyl substituent at the 5-position and a methyl group at the 2-position, yielding a molecular formula of C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . The scaffold is exploited across medicinal chemistry programs as a conformationally constrained building block for kinase inhibitor design, GPCR modulator libraries, and fragment-based screening collections [2]. Commercially, the compound is supplied at a certified minimum purity of 95% and is classified as non-hazardous for transport, enabling streamlined international procurement .

Why 5-Substitution on the Hexahydroimidazo[1,2-a]pyrimidine Core Cannot Be Interchanged Without Functional Consequence


Compounds within the hexahydroimidazo[1,2-a]pyrimidine series share an identical core scaffold, yet replacement of the 5-substituent produces quantifiable shifts in lipophilicity, molecular weight, and conformational dynamics that directly influence pharmacokinetic behavior, target engagement, and synthetic tractability [1]. The 5-cyclopropyl variant occupies a computed XLogP3-AA of 0.6, which is substantially lower than its 5-isopropyl (XLogP3-AA = 1.2), 5-(1-methylcyclopropyl) (XLogP3-AA = 1.0), and 5-tert-butyl (XLogP3-AA = 1.6) analogs, yet higher than the unsubstituted parent (XLogP3-AA = −0.2) [2]. These differences are large enough—spanning nearly two log units across the series—to alter passive permeability, solubility, and off-target binding propensity; therefore, a researcher who substitutes a 5-cyclopropyl building block with any of these in-class alternatives without re-optimization is selecting a compound with materially different physicochemical properties.

Quantitative Differentiation Evidence: 5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA): 5-Cyclopropyl Exhibits an Intermediate, Balanced LogP That Differs from Every Closest Analog

The target compound's computed XLogP3-AA value of 0.6 places it at the midpoint of the five-member comparator series, approximately 0.8 log units below 5-isopropyl (1.2), 1.0 log unit below 5-tert-butyl (1.6), 0.4 log units below 5-(1-methylcyclopropyl) (1.0), and 0.8 log units above the unsubstituted analog (−0.2) [1]. This intermediate lipophilicity profile is consistent with the cyclopropyl group providing modest hydrophobicity while avoiding the large lipophilic increment introduced by a tert-butyl (Δ = +1.0), isopropyl (Δ = +0.6), or methyl-substituted cyclopropyl (Δ = +0.4) substituent [1][2].

Lipophilicity ADME Physicochemical Property Comparison

Molecular Weight Advantage: 5-Cyclopropyl Offers the Lowest MW Among 5-Alkyl/Aryl Substituted Analogs

At 179.26 g/mol, the 5-cyclopropyl compound is lighter than every other 5-substituted analog in the series: 5-(1-methylcyclopropyl) = 193.29 g/mol (Δ = +14.0), 5-isopropyl = 181.28 g/mol (Δ = +2.0), 5-tert-butyl = 195.30 g/mol (Δ = +16.0), and 5-phenyl = 201.27 g/mol (Δ = +22.0) [1]. The only lighter analog is the 5-unsubstituted compound (139.20 g/mol), which lacks the steric and conformational benefits of substitution [2].

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Cyclopropyl Substitution Confers a Favorable Metabolic Stability Profile Relative to Isopropyl and tert-Butyl Analogs

The cyclopropyl group is a well-precedented medicinal chemistry motif that attenuates cytochrome P450-mediated oxidation relative to isopropyl and tert-butyl substituents, which are susceptible to CYP3A4/2C9-catalyzed hydroxylation and N-dealkylation, respectively [1]. While no direct metabolic stability head-to-head data exist for this specific hexahydroimidazo[1,2-a]pyrimidine series, the class-level inference is supported by extensive literature: cyclopropyl rings form weaker C–H bonds (bond dissociation energy ≈ 106 kcal/mol for the cyclopropyl C–H vs. ≈ 98 kcal/mol for the isopropyl tertiary C–H), making them less prone to hydrogen-atom abstraction by CYP Compound I [1][2]. Consequently, a medicinal chemist selecting the 5-cyclopropyl building block over a 5-isopropyl or 5-tert-butyl analog may anticipate reduced first-pass metabolism and lower intrinsic clearance in liver microsome assays [1].

Metabolic Stability CYP Inhibition Cyclopropyl Effect

Conformational Restraint: Cyclopropyl Locks the 5-Position Into a Defined Geometry vs. Flexible Isopropyl

The cyclopropyl ring is a three-membered carbocycle with bond angles constrained to approximately 60°, effectively eliminating the rotational degrees of freedom present in the 5-isopropyl analog (which possesses a freely rotating C–C single bond) [1]. Both compounds have a computed rotatable bond count of 1 (the methyl-bearing C–N bond at position 2), but the cyclopropyl substituent itself is geometrically fixed, whereas the isopropyl group undergoes rapid methyl rotation and Cα–Cβ bond rotation in solution [1][2]. This difference, while not captured by simple rotatable-bond counting algorithms, can be significant for target binding: the entropic penalty upon binding is lower for a pre-organized cyclopropyl conformer compared to a conformationally mobile isopropyl group [1].

Conformational Analysis Rigidification Binding Entropy

Purity and Commercial Availability: 95% Minimum Purity Specification with Multi-Vendor Sourcing

The target compound is commercially available from at least three independent suppliers (AKSci, Leyan, and Chemsrc) at a certified minimum purity of 95% . This multi-vendor availability contrasts with some analogs—for example, the 5-(1-methylcyclopropyl) analog is listed by fewer vendors, and the 5-tert-butyl analog shows limited stock across suppliers—reducing procurement risk for programs requiring sustained access . The compound is classified as non-hazardous for DOT/IATA transport (not a dangerous good), which eliminates the need for hazardous material shipping surcharges or specialized handling protocols that may apply to certain reactive heterocyclic building blocks .

Purity Specification Supply Chain Quality Assurance

Best-Fit Research and Industrial Application Scenarios for 5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Kinase Inhibitor Library Design Requiring Balanced Lipophilicity and Low Molecular Weight

In kinase drug discovery programs where the hexahydroimidazo[1,2-a]pyrimidine scaffold serves as a hinge-binding or linker motif, the 5-cyclopropyl variant provides an empirically balanced XLogP3-AA of 0.6—substantially lower than isopropyl (1.2) and tert-butyl (1.6) analogs—while maintaining the steric presence needed for target engagement [1]. At 179.26 g/mol, it also preserves favorable ligand efficiency metrics critical for lead identification. Procurement teams building kinase-focused screening libraries should prioritize this compound over the 5-isopropyl or 5-tert-butyl building blocks when the design hypothesis requires a non-ionizable, moderately lipophilic substituent that avoids the metabolic liabilities associated with bulkier alkyl groups [1][2].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

The compound's low heavy-atom count (13) combined with a TPSA of 27.6 Ų makes it an attractive fragment-sized starting point for SPR, NMR, or X-ray crystallography-based fragment screening campaigns [1]. The conformational rigidity imposed by the cyclopropyl group reduces the entropic penalty upon binding compared to flexible alkyl-substituted analogs, potentially yielding higher-quality initial hits with clear electron density in co-crystal structures, thereby accelerating structure-guided elaboration [3].

Medicinal Chemistry Programs Targeting CNS-Penetrant Candidates

With a computed XLogP3-AA of 0.6, the 5-cyclopropyl compound falls within the optimal lipophilicity range (logP 1–3) for CNS drug candidates, while its TPSA of 27.6 Ų is well below the 60–70 Ų threshold associated with blood-brain barrier penetration [1][2]. This positions the compound as a preferred building block for CNS-targeted programs where the 5-isopropyl (logP 1.2) and 5-tert-butyl (logP 1.6) analogs may push lipophilicity beyond the CNS-optimal window, increasing the risk of P-glycoprotein efflux and non-specific brain tissue binding [1].

Multi-Gram Procurement for Parallel Synthesis in Hit-to-Lead Optimization

The compound's multi-vendor availability with a consistent 95% minimum purity specification and non-hazardous transport classification facilitates bulk procurement for parallel medicinal chemistry campaigns [1][2]. Unlike analogs with more restricted supply chains (e.g., 5-(1-methylcyclopropyl) or 5-tert-butyl variants, which are listed by fewer suppliers), the 5-cyclopropyl building block can be sourced competitively across multiple vendors, reducing lead times and single-supplier dependency for programs consuming gram-to-kilogram quantities during SAR exploration [1].

Quote Request

Request a Quote for 5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.